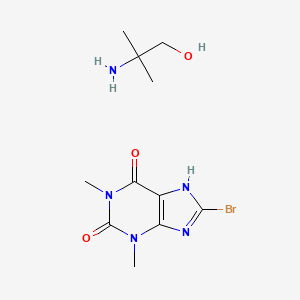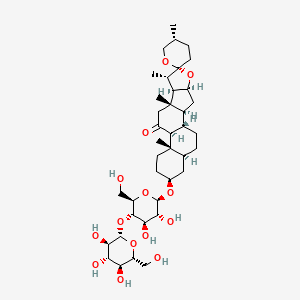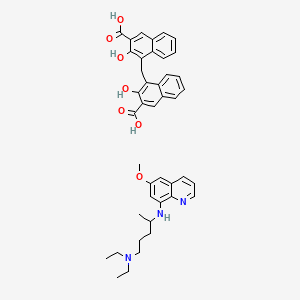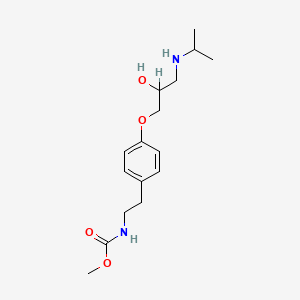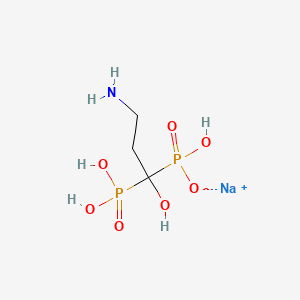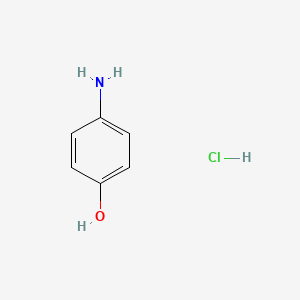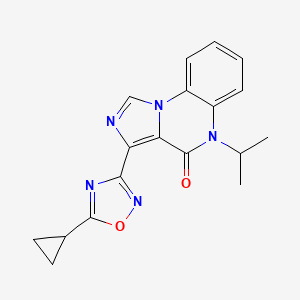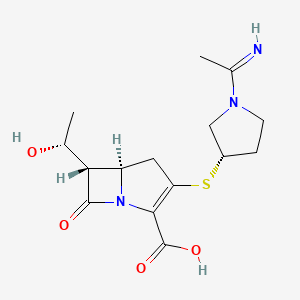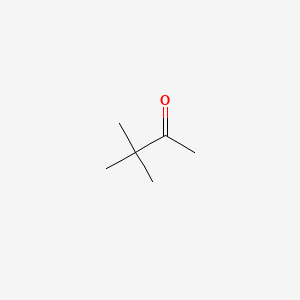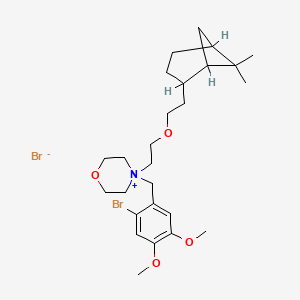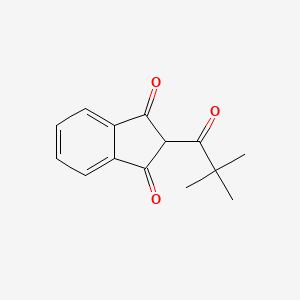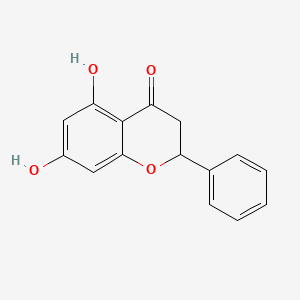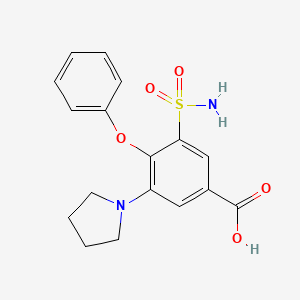
Piretanide
描述
吡坦尼德是一种环状利尿剂,于1973年在德国霍斯特公司合成。它被用于治疗原发性高血压和心脏、肝脏和肾脏来源的浮肿。 吡坦尼德通过抑制主要在亨利氏环的粗上升支和远端肾小管中电解质的重吸收起作用 .
作用机制
吡坦尼德通过抑制亨利氏环的粗上升支和远端肾小管中电解质的重吸收来发挥作用。 这种抑制导致钠、钾和水的排泄增加,这有助于降低血压和浮肿 。 所涉及的分子靶标包括溶质载体家族 12 成员 1 (SLC12A1) 转运蛋白 .
生化分析
Biochemical Properties
Piretanide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys . By inhibiting this transporter, this compound disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions in the urine . This interaction is essential for its diuretic and antihypertensive effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In renal cells, it inhibits the NKCC2 transporter, leading to increased excretion of sodium, potassium, and chloride ions . This results in a decrease in fluid retention and blood pressure. Additionally, this compound has been shown to have extrarenal effects, such as relaxing vascular smooth muscle, which may contribute to its blood pressure-lowering effects . It also exhibits fibrinolytic and antiplatelet properties, similar to those of furosemide .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions in the urine . Additionally, this compound’s extrarenal effects on vascular smooth muscle are thought to be mediated through its interaction with various ion channels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to be rapid and short-lived. When administered orally or intravenously, this compound quickly increases diuresis and electrolyte excretion, with effects lasting 4 to 6 hours for oral administration and 2 to 3 hours for intravenous administration . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its short duration of action suggests rapid metabolism and clearance from the body .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies in rats and dogs have shown that this compound has a more suitable dose/response rate and a more favorable sodium/potassium excretion ratio compared to other high-ceiling diuretics such as furosemide and bumetanide . At higher doses, this compound can cause significant diuresis and electrolyte excretion, but it may also lead to adverse effects such as hypokalemia and dehydration .
Metabolic Pathways
It is known that this compound is primarily excreted unchanged in the urine (60%) and feces (40%) . The lack of identified metabolites suggests that this compound undergoes minimal metabolic transformation in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion and active transport mechanisms . It has a high bioavailability (~90%) and is extensively bound to plasma proteins (96%) . The distribution of this compound within the body is influenced by factors such as hydration status and the presence of transport inhibitors like probenecid .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal tubular cells, where it exerts its diuretic effects by inhibiting the NKCC2 transporter . There is limited information on the specific targeting signals or post-translational modifications that direct this compound to these cells. Its high affinity for the NKCC2 transporter suggests that it is effectively localized to the site of action in the kidneys .
准备方法
吡坦尼德是通过一种在芳香族核中引入环胺残基的方法合成的,该方法是在其他芳香族键合的官能团存在下进行的 。合成路线涉及 3-(氨基磺酰基)-4-苯氧基-5-吡咯烷-1-基苯甲酸与各种试剂在特定条件下的反应。 工业生产方法通常涉及高效液相色谱 (HPLC) 和薄层色谱 (TLC) 以确保化合物的纯度和稳定性 .
化学反应分析
吡坦尼德会发生几种类型的化学反应,包括:
氧化: 吡坦尼德在强氧化剂的存在下可以被氧化。
这些反应中常用的试剂包括甲醇、水、乙酸和氨。 这些反应形成的主要产物通常是具有修饰的官能团的吡坦尼德衍生物 .
科学研究应用
相似化合物的比较
吡坦尼德类似于其他环状利尿剂,如呋塞米和布美他尼。 它具有更有利的钠/钾排泄比率和更合适的剂量/反应速率 。这些特性使吡坦尼德成为治疗高血压和浮肿的独特而有效的利尿剂。
类似化合物
- 呋塞米
- 布美他尼
- 托塞米
吡坦尼德独特的特性以及在治疗高血压和浮肿方面的有效性使其成为医学和科学研究中的一种宝贵化合物。
属性
IUPAC Name |
4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWTUDSLQGTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023488 | |
| Record name | Piretanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-27-9 | |
| Record name | Piretanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piretanide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piretanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piretanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piretanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRETANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


